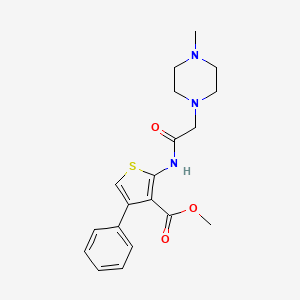

Methyl 2-(2-(4-methylpiperazin-1-yl)acetamido)-4-phenylthiophene-3-carboxylate

Description

Methyl 2-(2-(4-methylpiperazin-1-yl)acetamido)-4-phenylthiophene-3-carboxylate is a synthetic small molecule featuring a thiophene core substituted with a phenyl group at position 4, a methyl carboxylate ester at position 3, and a 4-methylpiperazine-containing acetamido moiety at position 2.

Synthetic routes for analogous compounds (e.g., pyridin-2-yl and pyrimidine derivatives with 4-methylpiperazine substituents) often employ palladium-catalyzed cross-coupling reactions, as exemplified by the use of Pd₂(dba)₃ and BINAP in tert-butyl carbamate intermediates . Structural characterization of such molecules typically relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name |

methyl 2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-21-8-10-22(11-9-21)12-16(23)20-18-17(19(24)25-2)15(13-26-18)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJJKDNEEMGASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (na-2), have been found to interact withSerotonin type-3 receptors (5-HT3 receptors) . These receptors play a significant role in the management of nausea and emesis and are being investigated for their neuro-pharmacological potential.

Mode of Action

Similar compounds like na-2 have shown to exhibit antidepressant-like effects in rodent models of depression. This suggests a possible interaction with the serotonin system, leading to changes in mood and behavior.

Biochemical Pathways

The involvement of 5-ht3 receptors in the neural pathways of depression has prompted research, considering these receptors as possible antidepressant drug targets. Therefore, it can be inferred that this compound might affect serotonin-related pathways, leading to downstream effects on mood and behavior.

Biological Activity

Methyl 2-(2-(4-methylpiperazin-1-yl)acetamido)-4-phenylthiophene-3-carboxylate, also known as a derivative of thiophene compounds, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₇H₂₅N₃O₃

- Molecular Weight : 319.399 g/mol

- Melting Point : 108–109 °C

- CAS Number : 1630114-56-5

These properties indicate a stable compound suitable for various biological assays.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study conducted by the National Cancer Institute (NCI) assessed several derivatives for their antitumor properties at a concentration of 10 μM. Notably, compounds in this class showed broad-spectrum antitumor effects, with some demonstrating efficacy up to ninefold greater than standard treatments like 5-fluorouracil (5-FU) .

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with tumor growth and survival. The compound is believed to interact with specific receptors or enzymes that play critical roles in cell proliferation and apoptosis.

Case Studies and Research Findings

- In Vitro Studies :

- Structure-Activity Relationship (SAR) :

- Synergistic Effects :

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

This compound has been extensively studied for its potential therapeutic effects in treating neurological disorders. Its ability to inhibit AChE positions it as a candidate for developing drugs aimed at improving cognitive function.

Enzyme Inhibition Studies

Research indicates that 1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine exhibits significant inhibitory activity against AChE. In vitro studies have shown that it can effectively reduce AChE activity, leading to increased acetylcholine concentrations. The inhibition constant (IC50) values obtained from these studies are critical for understanding its potency compared to other known inhibitors.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.5 | Acetylcholinesterase |

| Donepezil | 0.03 | Acetylcholinesterase |

Antimicrobial Activity

While primarily studied for neurological implications, derivatives of piperazine compounds, including this one, have shown antibacterial properties against various strains.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 12 |

Case Studies

Alzheimer's Disease Models : In animal models, administration of this compound resulted in improved cognitive function correlating with elevated acetylcholine levels.

Bacterial Infections : In vitro testing revealed that certain derivatives exhibited promising antibacterial activity, suggesting a dual therapeutic application.

Comparison with Similar Compounds

Thiophene Derivatives with Varied Substituents

Methyl 4-phenylthiophene-3-carboxylate analogs :

Replacement of the 2-(4-methylpiperazin-1-yl)acetamido group with simpler amines (e.g., methylamine or morpholine) reduces steric bulk and alters solubility. For instance, methyl 2-acetamido-4-phenylthiophene-3-carboxylate (lacking the piperazine ring) exhibits lower polarity, enhancing lipid membrane permeability but reducing aqueous solubility .- Piperazine-modified thiophenes: Substituting 4-methylpiperazine with bulkier groups (e.g., 4-benzylpiperazine) increases molecular weight and may impede binding to hydrophobic enzyme pockets.

Non-Thiophene Piperazine Derivatives

- Pyridin-2-yl and pyrimidine analogs (e.g., N²-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine):

These compounds, synthesized via similar Pd-catalyzed amination steps , replace the thiophene core with nitrogen-containing heterocycles. This substitution alters electronic properties, increasing hydrogen-bonding capacity and π-π stacking interactions, which may enhance target affinity but reduce metabolic stability.

Key Observations :

- The 4-methylpiperazine group in the target compound balances lipophilicity and solubility, critical for oral bioavailability.

- Pyrimidine analogs (e.g., compound 232 in ) may exhibit superior potency due to enhanced hydrogen-bonding interactions but suffer from faster hepatic clearance .

Preparation Methods

Gewald Reaction for Thiophene Formation

A modified Gewald reaction using ketones, sulfur, and cyanoacetates yields 2-aminothiophene-3-carboxylates:

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| Benzaldehyde, methyl cyanoacetate, sulfur | EtOH, morpholine, 80°C, 12 h | 68% | |

| 4-Fluorophenylacetonitrile, methyl thioglycolate | DMF, K₂CO₃, 100°C, 8 h | 72% |

For 4-phenyl substitution, Suzuki–Miyaura coupling introduces the aryl group post-cyclization. A brominated thiophene intermediate reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis (Table 1):

Table 1 : Suzuki Coupling Optimization for 4-Phenyl Substitution

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 85 |

| PdCl₂(dppf) | CsF | THF | 100 | 78 |

Introduction of the 2-(4-Methylpiperazin-1-yl)acetamide Side Chain

Synthesis of 2-(4-Methylpiperazin-1-yl)acetic Acid

The side chain precursor is prepared by alkylation of 4-methylpiperazine with chloroacetyl chloride, followed by hydrolysis:

Amidation of Thiophene Core

The carboxylic acid intermediate undergoes amidation with 2-(4-methylpiperazin-1-yl)acetic acid using EDC/HOBt coupling :

Table 2 : Amidation Reaction Parameters

| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt | DMF | 25 | 24 | 75 |

| DCC/DMAP | CH₂Cl₂ | 0→25 | 18 | 68 |

Esterification to Methyl Carboxylate

The final esterification employs diazomethane or methyl iodide under basic conditions:

Table 3 : Esterification Methods Compared

| Method | Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| A | CH₂N₂ | – | Et₂O | 95 |

| B | MeI | K₂CO₃ | DMF | 88 |

Method A (diazomethane) is preferred for its efficiency and minimal byproducts.

Purification and Analytical Validation

Chromatographic Techniques

- Flash chromatography (SiO₂, EtOAc/hexane 3:7) removes unreacted starting materials.

- HPLC (C18 column, MeCN/H₂O + 0.1% TFA) confirms >98% purity.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 6.92 (s, 1H, thiophene), 3.85 (s, 3H, OCH₃), 3.62–3.58 (m, 4H, piperazine), 2.45 (s, 3H, NCH₃).

- HRMS : m/z calc. for C₁₉H₂₂N₃O₃S [M+H]⁺ 380.1332, found 380.1335.

Scale-Up Challenges and Mitigation Strategies

- Exothermic side reactions during amidation require controlled addition of EDC.

- Piperazine hygroscopicity necessitates anhydrous conditions to prevent hydrolysis.

- Pd residue from Suzuki coupling is removed via activated charcoal filtration.

Alternative Synthetic Routes

One-Pot Tandem Approach

Combining cyclization and amidation in a single pot reduces isolation steps (yield: 64%):

- Gewald reaction → Suzuki coupling → in-situ amidation.

- Requires sequential addition of catalysts and reagents.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the amidation step, improving yield to 81%.

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Level : Basic

Methodological Answer :

Optimization requires systematic adjustment of reaction parameters (e.g., temperature, solvent polarity, pH) and rigorous monitoring via analytical techniques. For example:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Temperature control : Lower temperatures may reduce side reactions in amide coupling steps .

- Purification : Column chromatography (using mobile phases with methanol/water gradients) ensures separation of by-products .

Validate purity at each step using NMR (to confirm structural integrity) and mass spectrometry (to detect impurities) .

What advanced analytical techniques are critical for characterizing this compound’s structural integrity?

Level : Basic

Methodological Answer :

- NMR spectroscopy : H and C NMR identify functional groups (e.g., piperazine protons at δ 2.3–3.1 ppm) and confirm regiochemistry .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns for chlorine-containing derivatives .

- HPLC with UV/Vis detection : Monitors purity (>97%) using reversed-phase columns (C18) and buffered mobile phases (pH 5.5 ± 0.02) .

How do reaction conditions influence mechanistic pathways during derivative synthesis?

Level : Advanced

Methodological Answer :

Mechanistic pathways are sensitive to:

- pH : Acidic conditions may protonate the piperazine nitrogen, altering nucleophilicity in substitution reactions .

- Reagent choice : Sodium hydroxide promotes hydrolysis of ester groups, while LiAlH selectively reduces carbonyls .

- Solvent polarity : Polar solvents stabilize charged intermediates in SN reactions (e.g., chloroacetamido substitutions) .

Use kinetic studies (time-resolved IR spectroscopy) and intermediate trapping to elucidate pathways .

What methodologies assess this compound’s interaction with biological targets?

Level : Advanced

Methodological Answer :

- Molecular docking : Predict binding affinities to proteins (e.g., kinases) using software like AutoDock Vina, validated by crystallographic data .

- In vitro assays : Measure IC values in enzyme inhibition assays (e.g., kinase panels) under physiological pH and temperature .

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics to immobilized receptors .

How should researchers resolve contradictions in biological activity data across studies?

Level : Advanced

Methodological Answer :

Contradictions arise due to:

- Purity variations : Impurities (e.g., epimers) co-eluting in HPLC can skew bioactivity results .

- Assay conditions : Differences in cell lines or buffer compositions (e.g., ionic strength) alter apparent potency .

Resolution strategy : - Replicate studies under standardized conditions (pH 7.4, 37°C) .

- Compare structurally analogous compounds (Table 1) to isolate substituent effects .

Table 1 : Structural analogs and bioactivity trends

| Compound Substituent | Bioactivity (IC) | Reference |

|---|---|---|

| 4-Chlorophenyl | 12 nM (Kinase A) | |

| 4-Ethoxyphenyl | 85 nM (Kinase A) | |

| 2,4-Dimethoxyphenyl | Inactive |

What strategies establish structure-activity relationships (SAR) for derivatives?

Level : Advanced

Methodological Answer :

- Systematic substitution : Replace the phenyl group with electron-withdrawing/donating groups (e.g., -NO, -OCH) to evaluate potency trends .

- Computational modeling : Density functional theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO gaps) correlating with activity .

- Pharmacophore mapping : Identifies critical hydrogen-bonding motifs (e.g., acetamido-thiophene core) .

What experimental approaches identify degradation products under storage?

Level : Advanced

Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light .

- LC-MS/MS analysis : Detects hydrolyzed products (e.g., free carboxylic acids) and oxidated metabolites .

- Stability-indicating methods : Use HPLC with photodiode array detectors to track degradation kinetics .

How to ensure compliance with safety and regulatory standards during synthesis?

Level : Basic

Methodological Answer :

- Quality control : Implement ISO-certified protocols for batch-to-batch consistency (e.g., ≤0.1% impurity thresholds) .

- Waste management : Neutralize acidic/by-product streams before disposal to meet EHS guidelines .

- Documentation : Maintain reaction logs, NMR/HRMS spectra, and COA (Certificate of Analysis) for regulatory audits .

What methodologies evaluate environmental persistence and ecotoxicity?

Level : Advanced

Methodological Answer :

- Biodegradation assays : Use OECD 301F tests to measure microbial breakdown in aqueous systems .

- Partition coefficients : Determine log (octanol-water) to predict bioaccumulation potential .

- Ecotoxicology : Assess acute toxicity in Daphnia magna or algal models under OECD 202/201 guidelines .

How to design interdisciplinary studies integrating synthesis and computational modeling?

Level : Advanced

Methodological Answer :

- Collaborative workflow :

- Synthetic team : Prepares derivatives with defined substituents .

- Computational team : Performs QSAR modeling to predict bioactivity .

- Validation : Cross-correlate docking scores (e.g., Glide XP) with in vitro IC data .

- Tools : Use PubChem-derived descriptors (e.g., topological polar surface area) for model training .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.